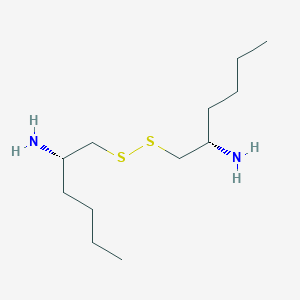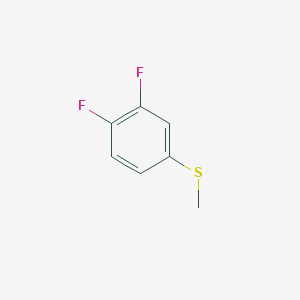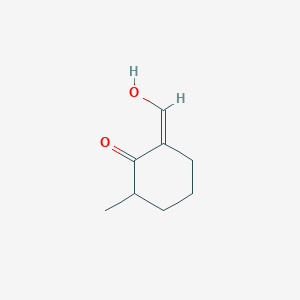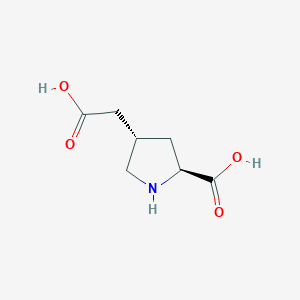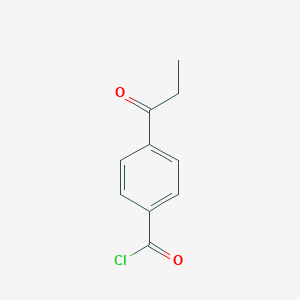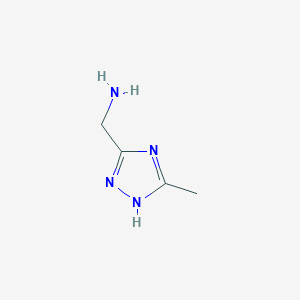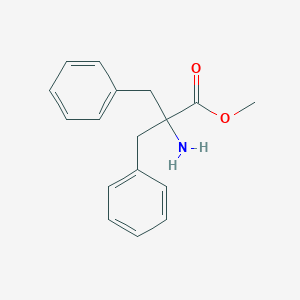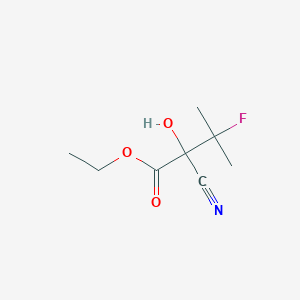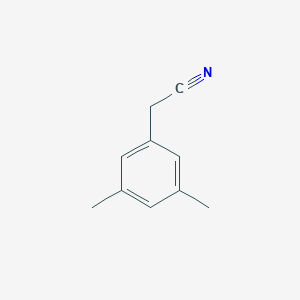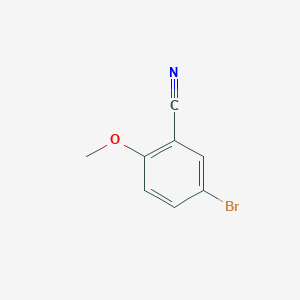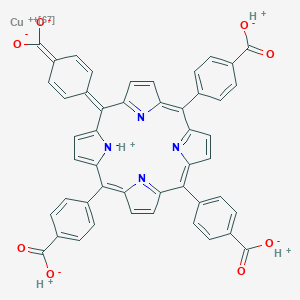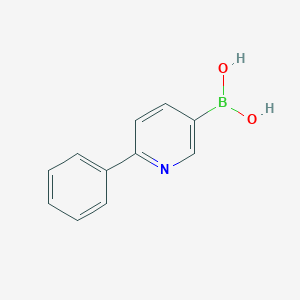
(6-phenylpyridin-3-yl)boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Phenylpyridin-3-yl)boronic acid” is a chemical compound . It can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction .
Molecular Structure Analysis
The molecular weight of “(6-phenylpyridin-3-yl)boronic acid” is 199.02 . Its IUPAC name is 6-phenyl-3-pyridinylboronic acid and its InChI code is 1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H .Chemical Reactions Analysis
Boronic acids, including “(6-phenylpyridin-3-yl)boronic acid”, are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine . They can be used in various sensing applications, including homogeneous assays or heterogeneous detection .Physical And Chemical Properties Analysis
The molecular weight of “(6-phenylpyridin-3-yl)boronic acid” is 199.02 . Its IUPAC name is 6-phenyl-3-pyridinylboronic acid and its InChI code is 1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H .科学的研究の応用
Synthesis and Cross-Coupling Reactions
(6-phenylpyridin-3-yl)boronic acid and its derivatives are pivotal in the synthesis of complex organic molecules. A notable application is in Suzuki cross-coupling reactions, where these compounds act as partners, facilitating the creation of new pyridine libraries. This is achieved through regioselective halogen-metal exchange followed by quenching with triisopropylborate, leading to single regioisomeric boronic acid or ester products. The synthesized compounds can undergo palladium-catalyzed coupling with aryl halides, enabling the production of diverse pyridine derivatives (Bouillon et al., 2003).
Carbohydrate Recognition
A significant application of boronic acids, including (6-phenylpyridin-3-yl)boronic acid derivatives, is in the recognition and complexation of carbohydrates. These compounds have been shown to form complexes with glycopyranosides under neutral conditions, a critical attribute for designing receptors and sensors aimed at cell-surface glycoconjugates. This ability is particularly relevant in biomedical research, where selective recognition of cellular structures is crucial (Dowlut & Hall, 2006).
Phosphorescent Host Materials
(6-phenylpyridin-3-yl)boronic acid derivatives also find applications in the development of novel phosphorescent materials. These compounds serve as building blocks for creating host materials with desirable photophysical properties. For instance, triphenylpyridine derivatives synthesized from these boronic acids exhibit high triplet energy levels and emit blue fluorescence, making them suitable for use in optoelectronic devices (Zhang et al., 2020).
Enantioselective Catalysis
In the realm of asymmetric synthesis, boronic acids, including derivatives of (6-phenylpyridin-3-yl)boronic acid, act as catalysts in enantioselective reactions. An example is the aza-Michael addition of hydroxamic acid to quinone imine ketals, where chiral boronic acid catalysts facilitate the reaction to yield densely functionalized cyclohexanes with high enantioselectivity (Hashimoto et al., 2015).
Fluorescence Sensing
Boronic acid derivatives, including (6-phenylpyridin-3-yl)boronic acid, are used in the development of fluorescent chemosensors. These sensors exploit the interaction between boronic acids and cis-diols, enabling the detection of bioactive substances such as carbohydrates, dopamine, and ions. This makes them valuable tools in diagnostics and biochemical research (Huang et al., 2012).
Safety And Hazards
将来の方向性
Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . All these uses and applications are covered in this mini-review of papers published during 2013 .
特性
IUPAC Name |
(6-phenylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUPVXOENTCJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376384 |
Source


|
| Record name | (6-Phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-phenylpyridin-3-yl)boronic Acid | |
CAS RN |
155079-10-0 |
Source


|
| Record name | (6-Phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Phenylpyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

